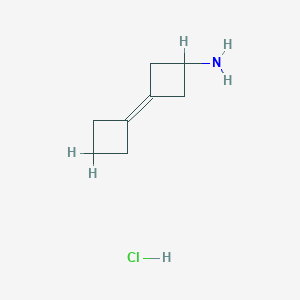

3-Cyclobutylidenecyclobutan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

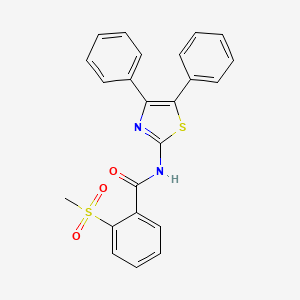

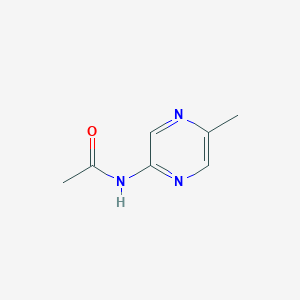

“3-Cyclobutylidenecyclobutan-1-amine;hydrochloride” is a hydrochloride salt of an amine compound. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The cyclobutylidene and cyclobutan groups suggest that this compound contains cyclobutane rings, which are a type of cycloalkane.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of cyclobutane rings and an amine group. The cyclobutane rings would likely impart some degree of rigidity to the molecule, while the amine group could participate in various types of chemical reactions .Chemical Reactions Analysis

Amines, including this compound, can act as bases and react with acids to form salts . They can also undergo reactions such as alkylation and acylation . The specific reactions that this compound can participate in would depend on its exact structure and the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Amines generally have a lone pair of electrons on the nitrogen atom, which can accept a proton, making them weak bases . The cyclobutane rings could affect properties such as the compound’s shape, stability, and reactivity.Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

- Novel series of 3-aminocyclobut-2-en-1-ones, which share structural similarities with 3-Cyclobutylidenecyclobutan-1-amine, have been synthesized through the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. These compounds, after further functionalization, showed potency as VLA-4 antagonists, indicating their potential in therapeutic applications (Brand et al., 2003).

- A study demonstrated the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes via CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method's ability to produce highly substituted and stereochemically complex aminocyclobutanes underlines its importance in synthesizing biologically active compounds and materials (Feng et al., 2019).

Modular Synthons for Medicinal Chemistry

- Research into the synthesis of protected 2-aminocyclobutanones as modular synthons provides a pathway to access cyclobutanone-containing lead inhibitors of various enzymes, indicating the utility of such structures in drug development and medicinal chemistry (Mohammad et al., 2020).

Building Blocks for Organic Synthesis

- Another study focused on the development of a two-step synthetic approach toward 3-(chloromethyl)cyclobutanone, leading to the synthesis of 2,4-methanoproline analogues. This highlights the versatility of cyclobutane derivatives as intermediates in organic synthesis, particularly for constructing compounds with potential pharmaceutical applications (Rammeloo et al., 2002).

Bioisostere Development

- The exploration of strained bioisosteres, such as cyclobutane derivatives, in drug discovery efforts, is driven by the need to access unexplored chemical space and improve pharmacological properties. A comprehensive study detailed a general strategy for the installation of small, strained ring systems, including cyclobutanes, onto amines and other heteroatoms, showcasing the potential of these structures in medicinal chemistry and bioconjugation applications (Lopchuk et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-cyclobutylidenecyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c9-8-4-7(5-8)6-2-1-3-6;/h8H,1-5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVIHJIPPYUMHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C2CC(C2)N)C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclobutylidenecyclobutan-1-amine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2861203.png)

![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2861208.png)

![3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2861209.png)

![3-benzyl-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2861210.png)

![1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylic acid](/img/structure/B2861222.png)